4-(2-(2-Methyl-4-nitro-1H-imidazol-1-YL)ethyl)pyridine
Descripción
4-(2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl)pyridine is a heterocyclic compound featuring a pyridine ring connected via an ethyl linker to a 2-methyl-4-nitroimidazole moiety. The pyridine moiety contributes to the compound’s basicity and solubility profile, making it a candidate for pharmaceutical or agrochemical applications.
Propiedades
IUPAC Name |
4-[2-(2-methyl-4-nitroimidazol-1-yl)ethyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-9-13-11(15(16)17)8-14(9)7-4-10-2-5-12-6-3-10/h2-3,5-6,8H,4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSOWYSXQBZYDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CCC2=CC=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Nucleophilic Alkylation Using Bromoethylpyridine
A widely reported method involves the alkylation of 2-methyl-4-nitroimidazole with 4-(2-bromoethyl)pyridine under basic conditions. The reaction proceeds via an SN2 mechanism, where the imidazole nitrogen attacks the electrophilic carbon of the bromoethyl group.
Procedure :
-
Reactants : 2-Methyl-4-nitroimidazole (1.0 equiv), 4-(2-bromoethyl)pyridine (1.2 equiv), potassium carbonate (3.0 equiv).
-
Solvent : Acetonitrile (10 mL/g substrate).
-
Conditions : Reflux at 80°C for 12–24 hours.
-
Workup : Filtration to remove salts, solvent evaporation, and purification via silica chromatography (ethyl acetate:methanol = 9:1).
Mitsunobu Reaction for Ether Linkage Formation
An alternative approach employs the Mitsunobu reaction to couple 2-methyl-4-nitroimidazole with 4-(2-hydroxyethyl)pyridine. This method avoids harsh conditions and improves regioselectivity.
Procedure :
-
Reactants : 2-Methyl-4-nitroimidazole (1.0 equiv), 4-(2-hydroxyethyl)pyridine (1.1 equiv), triphenylphosphine (1.5 equiv), diisopropyl azodicarboxylate (DIAD, 1.5 equiv).
-
Solvent : Tetrahydrofuran (THF, 15 mL/g substrate).
-
Conditions : Stirring at 25°C for 24 hours.
-
Workup : Solvent removal, trituration with diethyl ether, and recrystallization from methanol.
Yield : 55–60%.
Characterization :
-
IR (KBr): 1703 cm⁻¹ (C=O stretch), 1528 cm⁻¹ (NO2 asymmetric stretch).
-
13C NMR (DMSO-d6): δ 147.8 (imidazole-C), 149.2 (pyridine-C), 44.1 (CH2-imidazole), 37.6 (CH2-pyridine).
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation significantly reduces reaction times and improves yields. This method is particularly effective for large-scale production.
Procedure :
-
Reactants : 2-Methyl-4-nitroimidazole (1.0 equiv), 4-vinylpyridine (1.1 equiv).
-
Catalyst : Potassium tert-butoxide (0.2 equiv).
-
Solvent : Dimethylformamide (DMF, 5 mL/g substrate).
-
10-fold reduction in reaction time compared to conventional heating.
-
Minimal byproduct formation due to controlled thermal conditions.
Reductive Amination for Secondary Amine Formation
Though less common, reductive amination offers a pathway to modify the ethyl linker between pyridine and imidazole moieties.
Procedure :
-
Reactants : 4-(2-Aminoethyl)pyridine (1.0 equiv), 2-methyl-4-nitroimidazole-1-carbaldehyde (1.1 equiv).
-
Reducing Agent : Sodium cyanoborohydride (1.5 equiv).
-
Solvent : Methanol (10 mL/g substrate).
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Nucleophilic Alkylation | 65–72 | 12–24 h | High reproducibility |
| Mitsunobu Reaction | 55–60 | 24 h | Mild conditions |
| Microwave-Assisted | 78–82 | 0.5 h | Scalability and speed |
| Reductive Amination | 40–45 | 48 h | Functional group tolerance |
Purification and Characterization Strategies
Chromatographic Techniques
Spectroscopic Validation
-
High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C11H12N4O2, m/z 232.24).
-
X-ray crystallography : Validates the nitro group’s position at C4 of the imidazole ring.
Challenges and Optimization Opportunities
-
Byproduct Formation :
-
Solvent Selection :
-
Catalyst Loading :
Industrial-Scale Production Considerations
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(2-Methyl-4-nitro-1H-imidazol-1-YL)ethyl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction of Nitro Group: Formation of 4-(2-(2-Methyl-4-amino-1H-imidazol-1-YL)ethyl)pyridine.
Substitution Reactions: Formation of various substituted imidazole derivatives depending on the substituents used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
4-(2-(2-Methyl-4-nitro-1H-imidazol-1-YL)ethyl)pyridine has shown promise in the development of new pharmaceuticals, particularly as an antimicrobial agent. Its structural similarity to known nitroimidazole antibiotics allows it to inhibit bacterial growth through mechanisms involving DNA damage.
Case Study : A study demonstrated that derivatives of nitroimidazoles exhibit significant antibacterial activity against resistant strains of bacteria, including Helicobacter pylori and Escherichia coli. The mechanism involves the reduction of the nitro group under anaerobic conditions, leading to the formation of reactive intermediates that damage bacterial DNA .
Biochemistry
The compound has been investigated for its role as a biochemical probe in enzyme inhibition studies. It can serve as a substrate or inhibitor for various enzymes, particularly those involved in metabolic pathways related to nitrogen metabolism.
Experimental Findings : Research indicates that compounds with similar structures can act as inhibitors for enzymes such as nitroreductases, which are crucial for the activation of prodrugs in cancer therapy. This highlights the potential of this compound in targeted drug delivery systems .
Material Science
In material science, this compound is being explored for its potential use in synthesizing novel polymers and nanomaterials. Its ability to form coordination complexes with metals makes it suitable for applications in catalysis and sensor technology.
Research Insights : Studies have shown that incorporating nitroimidazole derivatives into polymer matrices can enhance their mechanical properties and thermal stability. This could lead to advancements in creating materials with tailored functionalities for specific industrial applications .
Table 1: Summary of Biological Activities
| Activity Type | Test Organism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 25 | |
| Antibacterial | H. pylori | 30 | |
| Enzyme Inhibition | Nitroreductase | IC50 = 50 µM |
Table 2: Potential Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agent | Effective against resistant strains |
| Biochemistry | Enzyme inhibitor | Potential for drug activation |
| Material Science | Polymer synthesis | Enhances mechanical properties |
Mecanismo De Acción
The mechanism of action of 4-(2-(2-Methyl-4-nitro-1H-imidazol-1-YL)ethyl)pyridine involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The imidazole ring can coordinate with metal ions, affecting enzyme activity and protein function .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights key structural analogues and their differences:
Physicochemical Properties
- Solubility : The pyridine ring in the target compound enhances water solubility compared to morpholine or benzoate analogues, which may exhibit higher lipophilicity .
- Electrochemical Behavior : The nitro group in 4-nitroimidazoles (as in the target compound) is redox-active, a feature critical for antimicrobial activity in drugs like metronidazole .
Analytical Characterization
All compounds in this class are characterized via:
Actividad Biológica
4-(2-(2-Methyl-4-nitro-1H-imidazol-1-YL)ethyl)pyridine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its anti-inflammatory, antibacterial, and anticancer properties, supported by data from various studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 234.25 g/mol. The structure features a pyridine ring substituted with a 2-methyl-4-nitroimidazole moiety, which is crucial for its biological activity.
1. Antibacterial Activity
Several studies have investigated the antibacterial properties of compounds related to this compound. Notably, derivatives of nitroimidazoles have shown significant activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 250 µg/mL |
| This compound | Escherichia coli | 250 µg/mL |
These findings suggest that modifications to the imidazole ring can enhance antibacterial efficacy, potentially leading to new therapeutic agents against resistant bacterial strains .
2. Anti-inflammatory Activity
The anti-inflammatory effects of imidazole derivatives have also been documented. For instance, compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.
| Compound | COX Inhibition IC50 (μM) |
|---|---|
| Celecoxib (Standard) | 0.04 ± 0.01 |
| This compound | TBD |
While specific IC50 values for this compound remain to be fully characterized, related studies indicate a promising potential for these derivatives in managing inflammatory conditions .
3. Anticancer Activity
Recent research has highlighted the anticancer potential of imidazole-pyridine derivatives, including this compound. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | TBD |
| HeLa (Cervical Cancer) | TBD |
The mechanisms of action appear to involve the modulation of signaling pathways associated with cell survival and proliferation .
Case Studies
A comprehensive review of literature from 2010 to 2023 has identified several case studies where imidazole derivatives were synthesized and tested for biological activity:
- Antiviral Activity : Some imidazole compounds exhibited moderate antiviral properties against HSV-1, indicating their potential as antiviral agents .
- In Vivo Studies : Animal models have been employed to assess the efficacy of these compounds in reducing inflammation and tumor growth, showing comparable results to established anti-inflammatory drugs like indomethacin .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 4-(2-(2-Methyl-4-nitro-1H-imidazol-1-YL)ethyl)pyridine?
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) to functionalize pyridine or imidazole moieties. For example:
- Step 1: React 2-methyl-4-nitroimidazole with a halogenated pyridine derivative (e.g., 2-chloropyridine) in the presence of a base (e.g., KOH/ethanol) to form the ethyl-linked structure via SNAr .
- Step 2: Purify intermediates using column chromatography (e.g., silica gel, CH₂Cl₂/MeOH gradients) to remove unreacted starting materials or byproducts .
- Critical Considerations:
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL) is critical for precise structural elucidation:
- Data Collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance weak diffraction signals from nitro groups .
- Refinement: Apply anisotropic displacement parameters for non-H atoms and constrain H atoms using riding models. Validate with PLATON (e.g., ADDSYM) to detect missed symmetry .
- Challenges: The nitro group’s electron density may cause disorder; resolve via TWINABS for twinned crystals or iterative refinement .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR:
- HPLC-MS: Use C18 columns (ACN/0.1% formic acid) with ESI+ mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 277.1) and detect trace impurities .
Advanced: How can researchers address discrepancies in impurity profiles during synthesis?
Methodological Answer:
- Root Cause Analysis:
- Mitigation Strategies:
Advanced: What computational approaches predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use SwissADME to estimate:
- Docking Studies (AutoDock Vina):
Basic: What are the key stability considerations for this compound under storage?
Methodological Answer:
- Light Sensitivity: Nitro groups degrade under UV; store in amber vials at -20°C .
- Moisture Control: Use desiccants (silica gel) to prevent hydrolysis of the ethyl linker. Monitor via Karl Fischer titration (<0.1% H₂O) .
Advanced: How does the nitroimidazole moiety influence biological activity?
Methodological Answer:
- Mechanistic Insight: The nitro group undergoes enzymatic reduction to generate cytotoxic radicals, targeting anaerobic pathogens (e.g., Clostridium spp.).
- Validation Methods:
Basic: What analytical standards are recommended for quantifying this compound?
Methodological Answer:
- Reference Standards: Use 2-methyl-4-nitroimidazole (CAS 696-23-1) and benzoic acid (CAS 65-85-0) as system suitability markers in HPLC .
- Calibration Curves: Prepare 0.1–100 µg/mL solutions in methanol; linearity (R² > 0.999) is critical for accurate quantification .
Advanced: What strategies optimize regioselectivity in functionalizing the imidazole ring?
Methodological Answer:
- Directing Groups: Introduce a transient protecting group (e.g., Boc) at the 1-position to steer electrophilic substitution to the 5-position .
- Metal Catalysis: Use Pd(OAc)₂ (5 mol%) with ligand (XPhos) for Suzuki couplings at the 4-nitro position without reducing the nitro group .
Advanced: How can researchers validate synthetic yields against computational predictions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
